Methyl 3-carboxyphenylpropanoate
Overview
Description
Molecular Structure Analysis
The molecular structure of Methyl 3-carboxyphenylpropanoate is characterized by its molecular weight of 212.22 g/mol. More detailed structural analysis would require techniques such as X-ray diffraction, NMR, and computational studies .Physical And Chemical Properties Analysis
Methyl 3-carboxyphenylpropanoate has a white crystalline powder-like appearance. Its melting point is about 136 °C, and it is slightly soluble in water. It has relatively low vapor pressure, and its logP value is 2.81, indicating its moderate lipophilicity.Scientific Research Applications
Glass-forming Properties
Methyl 3-carboxyphenylpropanoate is studied for its glass-forming properties, particularly in the context of atmospheric oxidation products of α-pinene. It transforms into anhydrides upon melting, which prevents the determination of the glass transition temperature through conventional means. A novel technique, MARBLES, was developed to transfer a substance into a glassy state without heating, providing insights into the glass transition temperature and the behavior of atmospheric terpene secondary organic aerosol (SOA) particles (Dette et al., 2014).
DNA Binding Interactions
Research into the synthesis and characterization of amide-substituted dexibuprofen derivatives, which include methyl 2-[2-(4-isobutylphenyl) propanamido]-3-phenylpropanoate, has been conducted. These compounds were studied for their DNA binding interactions through various experimental and theoretical techniques, highlighting their potential in biochemistry and pharmaceuticals (Arshad et al., 2017).
Conductivity Enhancement in PEDOT Films
Studies have focused on the development of highly conductive PEDOT films through dopant engineering, using sulfuric acid as a dopant. This work elucidates the organization, doping, and transport mechanism of these materials, promising advances in organic electronics, photovoltaics, and thermoelectric applications (Gueye et al., 2016).
Corrosion Inhibition
An intelligent and efficient synthesis of new inhibitors against corrosion of mild steel in acidic media was studied. This includes the development of methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate and its role in corrosion prevention, demonstrating potential applications in materials science and engineering (Arrousse et al., 2021).
Safety And Hazards
properties
IUPAC Name |
3-(1-methoxy-1-oxopropan-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(11(14)15-2)8-4-3-5-9(6-8)10(12)13/h3-7H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOFTBCQVHMTHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-carboxyphenylpropanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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